molecular formula C12H11N3O3 B5754002 N-1,3-benzodioxol-5-yl-4-methyl-1H-pyrazole-1-carboxamide

N-1,3-benzodioxol-5-yl-4-methyl-1H-pyrazole-1-carboxamide

Cat. No. B5754002
M. Wt: 245.23 g/mol
InChI Key: LGVPEACSGHKJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-4-methyl-1H-pyrazole-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDBP and has a molecular formula of C12H11N3O3. MDBP belongs to the class of benzodioxole compounds and is a potent inhibitor of the enzyme cGAS-STING.

Mechanism of Action

MDBP acts as an inhibitor of the cGAS-STING pathway by binding to the STING protein and preventing its activation. The cGAS-STING pathway is involved in the immune response to viral infection and cancer. Activation of the cGAS-STING pathway leads to the production of type I interferons, which are important in the immune response to viral infection and cancer. MDBP inhibits the cGAS-STING pathway by preventing the activation of STING, which leads to the inhibition of type I interferon production.
Biochemical and Physiological Effects:
MDBP has been shown to have significant biochemical and physiological effects. In vitro studies have shown that MDBP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that MDBP inhibits the growth of tumors in mice. MDBP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MDBP has several advantages for lab experiments, including its potency as an inhibitor of the cGAS-STING pathway, its ability to inhibit the growth of cancer cells, and its anti-inflammatory effects. However, MDBP also has limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on MDBP. One potential direction is to investigate the potential of MDBP as a therapeutic agent for cancer and viral infections. Another potential direction is to investigate the potential of MDBP as a tool for studying the cGAS-STING pathway. Additionally, further research is needed to investigate the safety and toxicity of MDBP in vivo.

Synthesis Methods

MDBP can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig amination reaction. In the Suzuki coupling reaction, MDBP is synthesized by coupling 4-methyl-1H-pyrazole-1-carboxylic acid with 1,3-benzodioxole-5-boronic acid using a palladium catalyst. In the Buchwald-Hartwig amination reaction, MDBP is synthesized by coupling 4-methyl-1H-pyrazole-1-carboxylic acid with 1,3-benzodioxole-5-amine using a palladium catalyst.

Scientific Research Applications

MDBP has been found to have potential applications in various fields, including cancer research, immunology, and infectious diseases. MDBP has been shown to inhibit the cGAS-STING pathway, which is involved in the immune response to viral infection and cancer. MDBP has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-5-13-15(6-8)12(16)14-9-2-3-10-11(4-9)18-7-17-10/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVPEACSGHKJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.